molecular formula C20H14N2O2 B1622278 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole CAS No. 94464-02-5

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole

Cat. No. B1622278
CAS RN: 94464-02-5
M. Wt: 314.3 g/mol
InChI Key: HFTNZWSUCMVIGY-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, also known as NNI, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. NNI is a derivative of indole, a heterocyclic organic compound that is commonly found in many natural products, including tryptophan, an essential amino acid.

Scientific Research Applications

Structural and Photophysical Studies

  • Molecular Structure Analysis : G. Vimala et al. (2016) studied the molecular structure of a compound similar to 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, emphasizing the inclination of the naphthalene and indole ring systems. This research contributes to understanding the spatial arrangement and potential interactions of such compounds (Vimala, Raja, Perumal, & Subbiahpandi, 2016).

  • Photophysical Properties : Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids, exploring their fluorescent properties. These derivatives, including those similar to 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole, showed potential as fluorescent probes, useful in various scientific and technological applications (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Synthesis and Reactivity

  • Novel Synthesis Methods : The work by Marcos Fernández et al. (2004) demonstrates a new synthesis approach for indolo[2,3-b]naphthalene-6,11-diones, highlighting the innovative methods for synthesizing complex molecules that include indole and naphthalene structures similar to 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole (Fernández, Barcia, Estévez, Estévez, & Castedo, 2004).

  • Reactivity with Metal Ions : Khider Hussain Al-Daffaay (2022) investigated the reactions of a similar ligand with various metal ions, producing a series of metal ion complexes. This research is significant for understanding the reactivity of 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole with different metals, which could have implications in catalysis or material science (Al-Daffaay, 2022).

Biological Activity

  • Potential Biological Activity : A. Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, which share structural similarities with 2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole. Their research suggests potential biological activities for these compounds, such as being insulysin inhibitors or treatments for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

  • 3-(2-nitrovinyl)-1H-indole. The study showed that certain derivatives exhibit significant anti-fungal properties, potentially useful in medical and agricultural sectors (Canoira, Rodríguez, Subirats, Escario, Jiménez, & Martínez-Fernández, 1989).

properties

IUPAC Name

2-naphthalen-2-yl-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-22(24)12-11-18-17-7-3-4-8-19(17)21-20(18)16-10-9-14-5-1-2-6-15(14)13-16/h1-13,21H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNZWSUCMVIGY-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
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2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
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2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
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2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole
Reactant of Route 6
2-(Naphthalen-2-yl)-3-(2-nitrovinyl)-1H-indole

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